Cas no 2107-85-9 (5,6-Dimethoxy-2-nitroso-2,3-dihydro-1H-inden-1-one)

5,6-Dimethoxy-2-nitroso-2,3-dihydro-1H-inden-1-one is a nitroso-substituted dihydroindenone derivative with a dimethoxy functional group. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate in the preparation of more complex heterocyclic structures. The presence of both nitroso and carbonyl groups offers reactivity for nucleophilic and electrophilic transformations, while the dimethoxy substituents enhance solubility in polar organic solvents. Its rigid indenone core provides a stable scaffold for further modifications, making it useful in medicinal chemistry and materials science research. The compound's well-defined structure allows for precise functionalization, enabling applications in ligand design and catalytic studies.
5,6-Dimethoxy-2-nitroso-2,3-dihydro-1H-inden-1-one structure
2107-85-9 structure
Product name:5,6-Dimethoxy-2-nitroso-2,3-dihydro-1H-inden-1-one
CAS No:2107-85-9
MF:C11H11NO4
Molecular Weight:221.21
CID:1075696
PubChem ID:6403280

5,6-Dimethoxy-2-nitroso-2,3-dihydro-1H-inden-1-one 化学的及び物理的性質

名前と識別子

    • 5,6-Dimethoxy-2-nitroso-2,3-dihydro-1H-inden-1-one
    • 2107-85-9
    • EF-0054
    • DTXSID50425340
    • 2-(Hydroxyimino)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one
    • 5,6-dimethoxy-2-hydroxyimino-indanone
    • AXBBGHFTZOZJHA-UHFFFAOYSA-N
    • 5,6-dimethoxy-2-hydroxyimino-1-indanone
    • 2-hydroxyimino-5,6-dimethoxy-3H-inden-1-one
    • AKOS015991376
    • MDL: MFCD18432057
    • インチ: InChI=1S/C11H11NO4/c1-15-9-4-6-3-8(12-14)11(13)7(6)5-10(9)16-2/h4-5,14H,3H2,1-2H3/b12-8+
    • InChIKey: AXBBGHFTZOZJHA-XYOKQWHBSA-N
    • SMILES: COC1=C(C=C2C(=C1)C/C(=N\O)/C2=O)OC

計算された属性

  • 精确分子量: 221.06883
  • 同位素质量: 221.06880783g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 315
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 1
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.7
  • トポロジー分子極性表面積: 68.1Ų

じっけんとくせい

  • PSA: 68.12
  • LogP: 1.27280

5,6-Dimethoxy-2-nitroso-2,3-dihydro-1H-inden-1-one Security Information

  • HazardClass:IRRITANT

5,6-Dimethoxy-2-nitroso-2,3-dihydro-1H-inden-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
A2B Chem LLC
AB20240-1mg
1H-Indene-1,2(3H)-dione, 5,6-dimethoxy-, 2-oxime
2107-85-9 >95%
1mg
$201.00 2024-04-20
A2B Chem LLC
AB20240-500mg
1H-Indene-1,2(3H)-dione, 5,6-dimethoxy-, 2-oxime
2107-85-9 >95%
500mg
$269.00 2024-04-20
A2B Chem LLC
AB20240-5mg
1H-Indene-1,2(3H)-dione, 5,6-dimethoxy-, 2-oxime
2107-85-9 >95%
5mg
$214.00 2024-04-20
A2B Chem LLC
AB20240-1g
1H-Indene-1,2(3H)-dione, 5,6-dimethoxy-, 2-oxime
2107-85-9 >95%
1g
$343.00 2024-04-20
A2B Chem LLC
AB20240-10mg
1H-Indene-1,2(3H)-dione, 5,6-dimethoxy-, 2-oxime
2107-85-9 >95%
10mg
$240.00 2024-04-20

5,6-Dimethoxy-2-nitroso-2,3-dihydro-1H-inden-1-one 関連文献

5,6-Dimethoxy-2-nitroso-2,3-dihydro-1H-inden-1-oneに関する追加情報

Comprehensive Analysis of 5,6-Dimethoxy-2-nitroso-2,3-dihydro-1H-inden-1-one (CAS No. 2107-85-9): Properties, Applications, and Innovations

5,6-Dimethoxy-2-nitroso-2,3-dihydro-1H-inden-1-one (CAS No. 2107-85-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and potential applications. This nitroso-substituted indanone derivative is characterized by its dimethoxy and nitroso functional groups, which contribute to its reactivity and versatility in synthetic chemistry. Researchers are increasingly exploring its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of central nervous system (CNS) targeting agents and antioxidant compounds.

The compound's molecular structure, featuring a nitroso group attached to a partially saturated indenone core, makes it a valuable building block for heterocyclic chemistry. Recent studies highlight its utility in cascade reactions and multicomponent syntheses, addressing growing demand for efficient methodologies in drug discovery. With the rise of AI-driven molecular design, computational chemists are also investigating 5,6-Dimethoxy-2-nitroso-2,3-dihydro-1H-inden-1-one as a template for virtual screening campaigns targeting neurodegenerative diseases—a hot topic in 2024's pharmaceutical landscape.

From a spectroscopic perspective, this compound exhibits distinct UV-Vis absorption properties due to its conjugated system, making it relevant for photochemical applications. Analytical chemists frequently search for HPLC purification methods and stability studies of CAS 2107-85-9, reflecting practical concerns in laboratory handling. The methoxy substituents enhance its solubility in organic solvents while influencing its crystallization behavior—a crucial factor for process chemistry optimization in industrial settings.

Emerging trends in green chemistry have spurred investigations into catalytic modifications of this scaffold. Recent patents demonstrate its incorporation into biodegradable materials and energy storage systems, aligning with global sustainability goals. The compound's redox-active nature also positions it as a candidate for electrochemical sensors, particularly in environmental monitoring applications where selective detection of nitrogen-containing pollutants is required.

Quality control protocols for 5,6-Dimethoxy-2-nitroso-2,3-dihydro-1H-inden-1-one emphasize spectroscopic characterization (IR, NMR, MS) and chromatographic purity assessments. The scientific community actively discusses storage conditions (typically 2-8°C under inert atmosphere) and handling precautions to maintain its stability. These practical considerations frequently appear in research forum discussions and technical documentation searches related to CAS 2107-85-9.

Innovative applications continue to emerge, including its use as a ligand precursor in coordination chemistry and as a photoinitiator in polymer science. The compound's structure-activity relationships are being systematically explored through computational modeling and high-throughput screening—techniques dominating contemporary medicinal chemistry. With the pharmaceutical industry's focus on small molecule therapeutics, derivatives of this scaffold show promise in addressing protein-protein interaction targets previously considered undruggable.

Market analysts note growing interest in custom synthesis services for this compound, particularly from contract research organizations (CROs) specializing in niche intermediates. The development of scalable synthetic routes remains an active area of investigation, with recent literature emphasizing atom-economical approaches and continuous flow chemistry adaptations. These advancements respond to the chemical industry's drive toward process intensification and cost optimization.

In conclusion, 5,6-Dimethoxy-2-nitroso-2,3-dihydro-1H-inden-1-one represents a multifaceted chemical entity with expanding relevance across multiple scientific disciplines. Its structural uniqueness and functional diversity continue to inspire innovative applications, from drug discovery to advanced materials. As research progresses, this compound will likely maintain its position as a valuable tool in the chemist's repertoire, particularly in addressing contemporary challenges in healthcare and sustainable technology development.

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